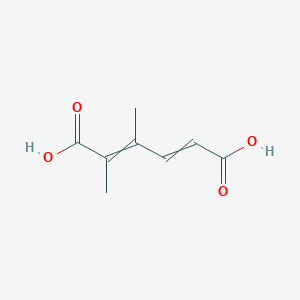
2,3-Dimethylhexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4. It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexa-2,4-dienedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dienes and carboxylic acid derivatives in a series of reactions that introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize readily available raw materials. These processes are designed to be cost-effective and efficient, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule .
Applications De Recherche Scientifique
2,3-Dimethylhexa-2,4-dienedioic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique structure and reactivity make it a candidate for drug development and other medical applications.
Industry: It is used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism by which 2,3-Dimethylhexa-2,4-dienedioic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its double bonds can participate in conjugation and other electronic effects, modulating its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylhexa-2,4-dienedioic acid
- 2,3-Dimethyl-2,4-hexadienedioic acid
- 2,5-Dimethylmuconic acid
Uniqueness
2,3-Dimethylhexa-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis .
Propriétés
Numéro CAS |
648883-66-3 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2,3-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(3-4-7(9)10)6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
ACDCZGWPKSKPDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
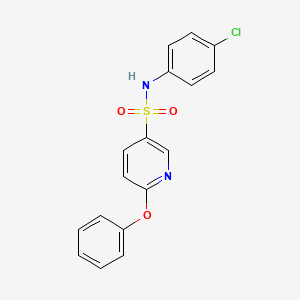
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)
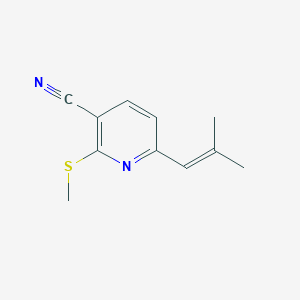
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

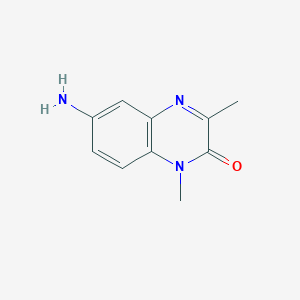
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)

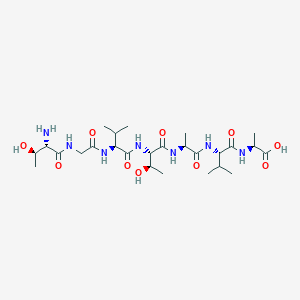
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
